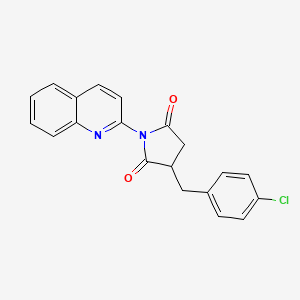
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as CCQ, is a synthetic compound that has been widely studied in scientific research. CCQ belongs to the class of pyrrolidinedione derivatives and has been found to possess various biological activities.
科学的研究の応用
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione exerts its biological activities by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activities of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to be stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One potential area of research is the investigation of the molecular targets of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its mechanism of action. Additionally, further studies are needed to determine the efficacy and safety of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione in the treatment of various diseases. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione could also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the development of new synthetic methods for 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione could lead to the production of analogs with improved biological activities.
Conclusion
In conclusion, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential applications in medicine.
合成法
The synthesis of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-quinolinecarboxaldehyde in the presence of sodium methoxide, followed by the reaction with succinic anhydride. The final product is obtained after purification by recrystallization.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-8-5-13(6-9-16)11-15-12-19(24)23(20(15)25)18-10-7-14-3-1-2-4-17(14)22-18/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKAIJJSCONAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-(quinolin-2-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
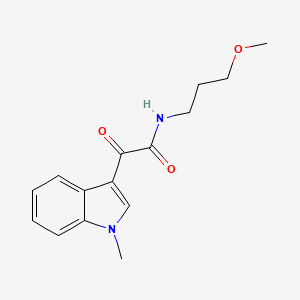
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
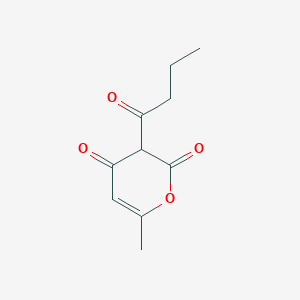
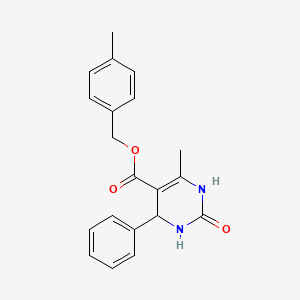

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)
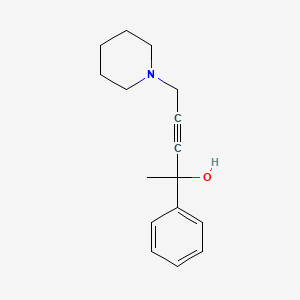
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
